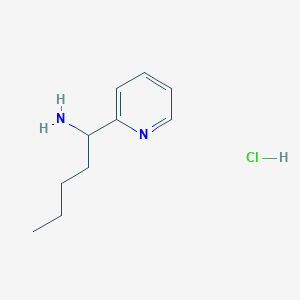
1-(Pyridin-2-yl)pentan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Pyridin-2-yl)pentan-1-amine hydrochloride is a chemical compound with the molecular formula C10H17ClN2 It is a derivative of pyridine, a basic heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-2-yl)pentan-1-amine hydrochloride typically involves the reaction of pyridine derivatives with pentan-1-amine under controlled conditions. One common method involves the use of a halogenated precursor, such as 2-chloropyridine, which reacts with pentan-1-amine in the presence of a base to form the desired product. The reaction is usually carried out in an organic solvent like toluene or ethanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The final product is typically obtained as a crystalline solid, which is then packaged for distribution.
化学反応の分析
Types of Reactions: 1-(Pyridin-2-yl)pentan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) are employed.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or nitrated pyridine derivatives.
科学的研究の応用
1-(Pyridin-2-yl)pentan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(Pyridin-2-yl)pentan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity. The amine group can form ionic or covalent bonds with target molecules, affecting their function and activity.
類似化合物との比較
- 1-(Pyridin-4-yl)pentan-1-amine hydrochloride
- 1-(Pyridin-3-yl)pentan-1-amine hydrochloride
- 1-(Pyridin-2-yl)butan-1-amine hydrochloride
Uniqueness: 1-(Pyridin-2-yl)pentan-1-amine hydrochloride is unique due to the position of the pyridine ring and the length of the alkyl chain. These structural features influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
特性
分子式 |
C10H17ClN2 |
|---|---|
分子量 |
200.71 g/mol |
IUPAC名 |
1-pyridin-2-ylpentan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H16N2.ClH/c1-2-3-6-9(11)10-7-4-5-8-12-10;/h4-5,7-9H,2-3,6,11H2,1H3;1H |
InChIキー |
IYXVUEBGFIJOKI-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C1=CC=CC=N1)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


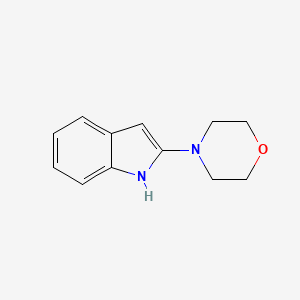
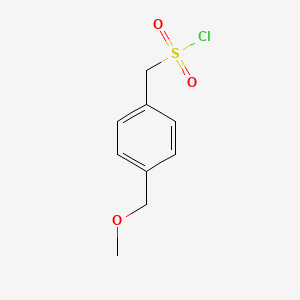
![1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol](/img/structure/B13247688.png)
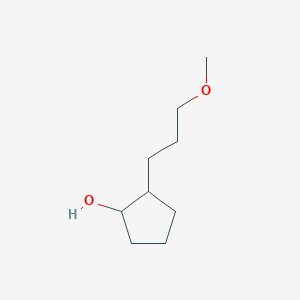
![3-[(Piperidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione](/img/structure/B13247694.png)
![6-(Prop-2-en-1-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0,3,7]trideca-1(9),2,7-trien-5-imine](/img/structure/B13247701.png)
![2-{2-[(1-Phenylethyl)amino]ethoxy}ethan-1-ol](/img/structure/B13247704.png)
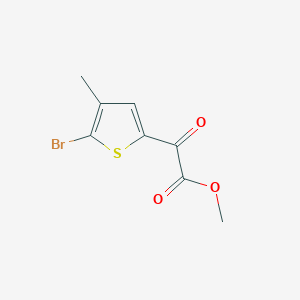
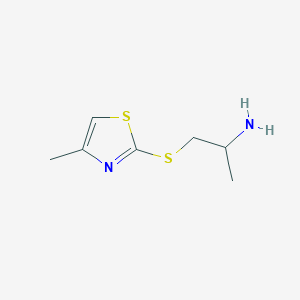



![1-[2-(Ethylamino)ethyl]pyrrolidine-2,5-dione](/img/structure/B13247755.png)
![2-{[(5-Methylthiophen-2-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B13247758.png)
